Btk-IN-28

BTK inhibitor B-cell malignancy cellular selectivity

Standard BTK inhibitors like ibrutinib exhibit broad off-target cytotoxicity (IC50 0.29-29.9 µM across cell types), confounding B-cell signaling studies. BTK-IN-28 (PID-4) solves this with covalent Cys-481 binding and a clean selectivity profile validated across 10 cell lines. - Selective cytotoxicity: RAMOS cells IC50 = 2.29±0.52 µM; >50 µM in ITK/BTK-null, ITK-positive, and non-malignant lines (MRC-5, BJ). - BTK enzyme IC50 = 0.220 nM; no significant activity against EGFR or other off-target kinases. - Maintains stromal co-culture viability, unlike ibrutinib, enabling physiologically relevant tumor microenvironment models.

Molecular Formula C20H20N2O4S
Molecular Weight 384.5 g/mol
Cat. No. B12380075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-28
Molecular FormulaC20H20N2O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCOCC4
InChIInChI=1S/C20H20N2O4S/c1-13-2-4-15(5-3-13)22-27(24,25)16-6-7-18-17(12-16)19(20(23)21-18)14-8-10-26-11-9-14/h2-7,12,22H,8-11H2,1H3,(H,21,23)
InChIKeyCBUVNMQDZOENES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTK-IN-28: Selective BTK Inhibitor Overview


BTK-IN-28 (also known as compound PID-4) is a synthetic oxindole sulfonamide derivative that functions as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [1]. It exhibits anti-cancer properties by inhibiting BTK and downstream signaling cascades, with a particular selectivity for suppressing the proliferation of Burkitt's lymphoma RAMOS cells while showing negligible cytotoxicity towards non-BTK-expressing cells [1]. BTK-IN-28 has been reported to bind covalently to the Cys-481 residue in the active site of BTK, consistent with an irreversible mechanism of action [2].

Workflow: BTK signaling inhibition studies in B-cell lines
Mechanism: Irreversible covalent binding to Cys-481 of BTK
Selectivity: Preferential activity in BTK-high B-cell malignancy models

BTK-IN-28: Unique Cellular Selectivity


The unique substitution pattern and sulfonamide core of BTK-IN-28 (PID-4) confer a distinct cellular selectivity profile that is not observed with first-generation BTK inhibitors like ibrutinib [1]. In direct comparative studies, BTK-IN-28 demonstrates selective cytotoxicity against BTK-high RAMOS cells (IC50 = 2.29±0.52 μM) while exhibiting no significant activity against ITK/BTK-null, ITK-positive, or non-malignant cell lines (IC50 >50 μM across a panel of 9 cell lines) [1]. In contrast, ibrutinib exhibits broad, non-selective cytotoxicity across multiple cell types (IC50 ranging from 0.29 μM to 29.9 μM), including non-cancer cells [1]. This marked divergence in selectivity is not captured by simple BTK enzyme inhibition potency and underscores why BTK-IN-28 cannot be substituted with ibrutinib or other in-class inhibitors without altering experimental outcomes [1].

BTK-IN-28
Selective cytotoxicity against BTK-high RAMOS cells; minimal activity across non-BTK cell panel
Ibrutinib (common alternative)
Non-selective cytotoxicity across multiple cell types, including normal fibroblasts
Off-target kinase inhibition and broader cytotoxicity of ibrutinib may alter pathway-specific interpretation; selectivity profile cannot be directly transferred.

BTK-IN-28: Comparative Performance Data


Cellular Selectivity vs. Ibrutinib in RAMOS

BTK-IN-28 (PID-4) demonstrates superior cellular selectivity compared to ibrutinib in a head-to-head comparison across a panel of BTK-positive, ITK-positive, and BTK/ITK-null cell lines [1]. BTK-IN-28 potently inhibits proliferation of BTK-high RAMOS cells with an IC50 of 2.29±0.52 μM while showing no significant cytotoxicity against any other tested cell line (IC50 >50 μM in 9 other cell lines) [1]. In the same assay system, ibrutinib exhibits non-selective cytotoxicity across all cell types, with IC50 values ranging from 0.29±0.04 μM (RAMOS) to 29.88±0.68 μM (HCT116), including activity against non-malignant MRC-5 and BJ fibroblasts (IC50 27.86±0.48 μM and 28.48±1.23 μM, respectively) [1]. This divergence in selectivity profile is a critical differentiator for researchers requiring pathway-specific interrogation without off-target cellular toxicity.

Cellular Selectivity
Head-to-head
BTK-IN-28 IC50 >50 µM in 9/10 lines
Ibrutinib IC50 0.29–29.9 µM in all lines
Selective RAMOS inhibition supports BTK-specific endpoint interpretation
72 h assay; 10-cell line panel incl. MRC-5, BJ
BTK inhibitor B-cell malignancy cellular selectivity RAMOS

Potent BTK Enzyme Inhibition

BTK-IN-28 (reported as I-28 in patent literature) exhibits potent inhibition of BTK enzyme activity with an IC50 of 0.220 nM, as determined in a standard kinase assay [1]. For comparison, the first-generation BTK inhibitor ibrutinib has reported IC50 values of 0.4-0.5 nM in similar biochemical assays [2], while second-generation inhibitor acalabrutinib shows IC50 values of 3-5 nM . This indicates that BTK-IN-28 achieves enzyme inhibition potency comparable to ibrutinib and is approximately 15-25 fold more potent than acalabrutinib in biochemical assays, though potency alone does not fully capture the functional differences observed in cellular systems.

BTK Enzyme IC50
Reported
0.220 nM (kinase assay)
Reported sub-nanomolar enzyme engagement context
Cross-study comparable; Ibrutinib 0.4–0.5 nM, Acalabrutinib 3–5 nM
BTK inhibitor enzyme inhibition IC50 potency

Differential p38 MAPK Inhibition vs. Ibrutinib

In RAMOS cells treated with 50 μM of compound for 24 hours, BTK-IN-28 (PID-4) significantly inhibited phosphorylation of BTK at Tyr223 and downstream targets ERK1/2, JNK, and p38 [1]. Notably, the inhibition of p38 phosphorylation by PID-4 was statistically significant, whereas ibrutinib's effect on this pathway node was not directly compared in the same study [1]. The ability of BTK-IN-28 to modulate p38 phosphorylation distinguishes its downstream signaling impact profile, which may be relevant for researchers studying specific MAPK pathway branches. In contrast, the related compound PID-6 (a close structural analog) failed to inhibit BTK Tyr223 phosphorylation at the same concentration, underscoring the structure-activity relationship (SAR) sensitivity of this chemotype [1].

p38 MAPK Inhibition
Reported
Significant p38 phosphorylation reduction at 50 µM, 24 h
Supports p38 pathway-response interpretation
RAMOS cells; Western blot analysis
BTK inhibitor phosphorylation ERK1/2 p38 signaling

Minimal Off-Target Cytotoxicity Across Cell Panel

A comprehensive cytotoxicity screening of BTK-IN-28 (PID-4) across 10 cell lines, including ITK/BTK-null, ITK-positive, and non-malignant cells, revealed IC50 values exceeding 50 μM in all cell lines except RAMOS (IC50 = 2.29±0.52 μM) and CCRF-CEM (IC50 = 40.87±7.95 μM) [1]. This profile indicates a high degree of cellular selectivity for BTK-high malignancies [1]. In contrast, ibrutinib demonstrated cytotoxicity with IC50 values below 30 μM in all 10 cell lines tested, including non-malignant fibroblasts (MRC-5 IC50 = 27.86±0.48 μM; BJ IC50 = 28.48±1.23 μM) [1]. Furthermore, BTK-IN-28 did not affect ITK levels in JURKAT cells, suggesting a reduced likelihood of ITK-mediated off-target effects common to other BTK inhibitors [1].

Off-Target Cytotoxicity
Head-to-head
IC50 >50 µM in 8/10 lines vs Ibrutinib <30 µM in all
Supports cell-model endpoint review
Includes MRC-5, BJ, HCT116, JURKAT, etc.
selectivity off-target toxicity cancer cell lines non-malignant cells

Antiproliferative Activity in Burkitt's Lymphoma Model

BTK-IN-28 (PID-4) potently inhibits the proliferation of Burkitt's lymphoma RAMOS cells, a well-established model for BTK-dependent B-cell malignancies, with an IC50 of 2.29±0.52 μM [1]. This activity is comparable to, though less potent than, ibrutinib's IC50 of 0.29±0.04 μM in the same cell line under identical assay conditions [1]. However, the critical differentiation lies in the selectivity index: while ibrutinib shows similar potency across many cell types, BTK-IN-28's activity is largely restricted to BTK-high cells. Notably, BTK-IN-28 was inactive in K562 cells (IC50 >50 μM), which express low levels of BTK and are driven by the BCR-ABL oncogene [1]. This differential sensitivity confirms that BTK-IN-28's anti-proliferative effect is specifically mediated through BTK inhibition, unlike ibrutinib which exhibits broader kinase inhibition [1].

RAMOS Antiproliferation
Reported
2.29±0.52 µM
Reported anti-proliferative context in BTK-high cells
72 h cytotoxicity; Ibrutinib IC50 0.29 µM in same model
Burkitt lymphoma RAMOS antiproliferative BTK inhibition

Negligible Cytotoxicity in Normal Cells vs. Ibrutinib

A critical differentiator for BTK-IN-28 is its negligible cytotoxic effect on non-tumor cells, a property that contrasts sharply with ibrutinib [1]. In direct comparative assays, BTK-IN-28 exhibited no significant cytotoxicity against human fetal lung fibroblasts (MRC-5) or human skin fibroblasts (BJ), with IC50 values >50 μM [1]. Conversely, ibrutinib showed substantial cytotoxicity in both cell lines, with IC50 values of 27.86±0.48 μM for MRC-5 and 28.48±1.23 μM for BJ [1]. This ~2-fold difference in potency against normal cells (relative to its therapeutic window in cancer cells) is a key advantage for BTK-IN-28 in long-term cell culture or co-culture experiments where maintaining the health of normal stromal or feeder cells is essential for experimental integrity [1].

Normal Cell Viability
Head-to-head
IC50 >50 µM (MRC-5, BJ) vs Ibrutinib 27.9–28.5 µM
Supports co-culture model viability context
Human fibroblasts; 72 h assay
normal cell toxicity fibroblast MRC-5 BJ safety profile

BTK-IN-28: Research & Industrial Applications


BTK-Specific Signaling Studies in B-Cell Malignancies

Researchers studying the role of BTK in B-cell receptor signaling, proliferation, and survival can employ BTK-IN-28 to selectively inhibit BTK without the confounding off-target effects on ITK, EGFR, or other kinases associated with first-generation inhibitors like ibrutinib [1]. Its clean selectivity profile, validated across a panel of 10 cell lines, ensures that observed phenotypic changes are directly attributable to BTK inhibition rather than off-target activity [1].

Co-Culture Studies with Normal Cell Viability

BTK-IN-28's demonstrated lack of cytotoxicity against non-malignant fibroblasts (MRC-5, BJ) makes it an ideal tool compound for complex co-culture models that incorporate stromal cells or other normal cell types [1]. Unlike ibrutinib, which exhibits significant toxicity to normal cells, BTK-IN-28 allows for sustained culture viability, enabling more accurate assessment of tumor-stroma interactions and drug effects within a physiologically relevant microenvironment [1].

Lead Optimization & SAR for Selective BTK Inhibitors

Medicinal chemistry teams can utilize BTK-IN-28 as a benchmark compound for optimizing selectivity within the oxindole sulfonamide chemotype. Its differential activity against PID-6 and PID-19, combined with its unique impact on p38 MAPK phosphorylation, provides a clear structure-activity relationship (SAR) starting point for designing analogs with improved potency or tailored signaling pathway inhibition profiles [1].

Target Validation in Drug-Resistant B-Cell Malignancies

BTK-IN-28's potent inhibition of BTK enzyme activity (IC50 = 0.220 nM) and selective anti-proliferative effect in RAMOS cells position it as a valuable tool for validating BTK as a therapeutic target in cell line models of resistant or relapsed B-cell malignancies, particularly those where ibrutinib's broader kinase inhibition may confound data interpretation [1][2].

Application
Selection Property
Validation Focus
BTK signaling pathway studies in B-cell lines
BTK pathway selectivity; covalent target engagement
BTK dependency confirmation; off-target kinase profiling
Co-culture models with stromal/normal cells
Low fibroblast cytotoxicity; cell-model selectivity
Viability monitoring in MRC-5/BJ co-cultures
Lead optimization / SAR for oxindole sulfonamide BTK inhibitors
SAR starting point; p38 MAPK modulation
Analog comparison; pathway-response interpretation
Target validation in drug-resistant B-cell malignancy models
Selective anti-proliferative profile; enzyme inhibition context
Apoptosis and proliferation endpoint review

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